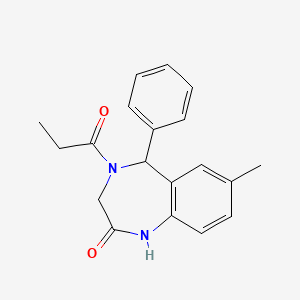![molecular formula C11H11Cl2NO4 B4949174 methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate](/img/structure/B4949174.png)
methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate, also known as glyphosate, is a widely used herbicide in the agricultural industry. It was first introduced by Monsanto in 1974 and has since become one of the most commonly used herbicides in the world. Glyphosate is used to control a wide range of weeds and is often used in conjunction with genetically modified crops that are resistant to the herbicide. In
Mecanismo De Acción
Glyphosate works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the synthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate-3-phosphate, which disrupts the metabolic pathways in plants and ultimately leads to their death.
Biochemical and Physiological Effects
Glyphosate has been shown to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, there is some concern about the potential for methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate to accumulate in the environment and in food crops. Glyphosate has been shown to have a negative impact on the microbiome of soil and water, which can have a cascading effect on the ecosystems that depend on them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glyphosate is a widely used herbicide in the agricultural industry, and its use has been extensively studied. This makes it a valuable tool for researchers who are studying the effects of herbicides on plant growth and development. However, there are some limitations to the use of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate in lab experiments. For example, this compound may have unintended effects on non-target organisms, and its use may lead to the development of herbicide-resistant weeds.
Direcciones Futuras
There are several areas of research that could benefit from further study of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate. One area is the potential use of this compound as a pharmaceutical agent. Another area is the impact of this compound on the microbiome of soil and water. Finally, there is a need for more research on the long-term effects of this compound use on the environment and on human health.
Conclusion
Glyphosate is a widely used herbicide in the agricultural industry that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While this compound has many potential benefits, there are also concerns about its impact on the environment and human health. Further research is needed to fully understand the effects of this compound use and to develop strategies for minimizing its negative impacts.
Métodos De Síntesis
Glyphosate is synthesized by reacting glycine with phosphorous acid and formaldehyde. The reaction produces N-phosphonomethylglycine, which is then converted to methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate by reacting it with an alkali metal hydroxide. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Glyphosate has been extensively studied for its use as an herbicide in the agricultural industry. However, it has also been studied for its potential use as a pharmaceutical agent. Glyphosate has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer therapy and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-17-11(16)5-14-10(15)6-18-9-3-2-7(12)4-8(9)13/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJUUNHTELMGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)

![{5-[4-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4949107.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)
![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B4949140.png)

![2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4949155.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)

![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949173.png)
